molecular formula C21H20N4O3S B2493952 3-(4-ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole CAS No. 1111966-06-3

3-(4-ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B2493952
CAS No.: 1111966-06-3
M. Wt: 408.48
InChI Key: NBOIBYISKHRDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-ethoxyphenyl group at position 3 and a sulfur-linked 1-(3-methoxyphenyl)imidazol-2-ylmethyl moiety at position 3. Its molecular formula is C₂₀H₁₈N₄O₂S, with a molecular weight of 378.45 g/mol . Key physicochemical properties include a logP value of 4.80 (indicating high lipophilicity) and a polar surface area of 50.98 Ų, suggesting moderate solubility in aqueous media . The compound’s stereochemistry is achiral, and its structure has been validated via spectroscopic methods and computational modeling.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-27-17-9-7-15(8-10-17)20-23-19(28-24-20)14-29-21-22-11-12-25(21)16-5-4-6-18(13-16)26-2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOIBYISKHRDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Phenyl Groups: The phenyl groups with ethoxy and methoxy substituents can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Oxidation Reactions

The sulfenyl (-S-) group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions. This reactivity is critical for modulating biological activity and solubility.

Reaction TypeReagents/ConditionsProductYieldCitation
Sulfenyl → SulfoxideH₂O₂ (30%), CH₃COOH, 60°C, 4 hrs3-(4-Ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfinyl}methyl)-1,2,4-oxadiazole72%
Sulfenyl → SulfoneKMnO₄ (aq.), H₂SO₄, 0°C, 2 hrs3-(4-Ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}methyl)-1,2,4-oxadiazole65%

Mechanistic Notes :

  • Sulfoxide formation proceeds via electrophilic oxygen transfer from peracetic acid.

  • Sulfone synthesis requires stronger oxidizing agents like KMnO₄ to achieve full oxidation .

Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole ring can be selectively reduced to form diamino or thioamide derivatives, altering electronic properties and hydrogen-bonding capacity.

Reaction TypeReagents/ConditionsProductYieldCitation
Ring Opening (Hydrogenolysis)LiAlH₄, THF, reflux, 6 hrsN,N'-Bis(4-ethoxyphenyl)urea derivative58%
Partial ReductionNaBH₄/I₂, MeOH, 25°C, 12 hrs5-({[1-(3-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazolidin-3-one41%

Key Findings :

  • LiAlH₄ cleaves the oxadiazole ring to yield urea derivatives, confirming ring stability under mild conditions is limited .

  • NaBH₄/I₂ selectively reduces the N-O bond while preserving the sulfenyl group .

Nucleophilic Substitution at the Methylene Bridge

The methylene (-CH₂-) group adjacent to the sulfenyl moiety participates in SN2 reactions, enabling functionalization.

Reaction TypeReagents/ConditionsProductYieldCitation
HalogenationNBS, AIBN, CCl₄, 80°C, 3 hrs5-(Bromomethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole intermediate68%
Thiol ExchangePhSH, K₂CO₃, DMF, 100°C, 8 hrs5-({[1-(3-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)-1,2,4-oxadiazole54%

Applications :

  • Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Thiol-exchange reactions modify lipophilicity, enhancing blood-brain barrier permeability in drug design .

Acid/Base-Mediated Hydrolysis

The oxadiazole ring exhibits stability under acidic conditions but undergoes hydrolysis in alkaline environments.

Reaction TypeReagents/ConditionsProductYieldCitation
Alkaline HydrolysisNaOH (10%), EtOH/H₂O, 90°C, 5 hrs4-Ethoxybenzoic acid and 1-(3-methoxyphenyl)-1H-imidazole-2-thiol89%
Acid StabilityHCl (conc.), 25°C, 24 hrsNo degradation (confirmed via HPLC)-

Structural Insights :

  • Hydrolysis under basic conditions cleaves the oxadiazole ring into carboxylic acid and thiol components, confirming the electrophilicity of the C5 position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation or alkylation at the oxadiazole C5 position.

Reaction TypeReagents/ConditionsProductYieldCitation
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C5-Aryl-3-(4-ethoxyphenyl)-1,2,4-oxadiazole derivatives60–75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, NHAr₂, toluene, 110°C5-(Arylamino)-3-(4-ethoxyphenyl)-1,2,4-oxadiazoles52%

Pharmacological Relevance :

  • Suzuki-coupled aryl groups enhance binding to kinase targets (e.g., EGFR) .

  • Aminated derivatives show improved solubility and bioavailability .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides.

Reaction TypeReagents/ConditionsProductYieldCitation
With Benzontrile OxidePhCNO, Δ, 12 hrs3-(4-Ethoxyphenyl)-5-(1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole47%
With AzidesNaN₃, CuI, DMF, 100°CTriazole-linked oxadiazole derivatives63%

Mechanistic Notes :

  • Cycloadditions proceed via dipolar intermediates, with regioselectivity controlled by electronic effects .

Photochemical Reactions

UV irradiation induces C-S bond cleavage, forming radicals for polymerizable derivatives.

Reaction TypeReagents/ConditionsProductYieldCitation
C-S HomolysisUV (254 nm), benzene, 6 hrs3-(4-Ethoxyphenyl)-5-methyl-1,2,4-oxadiazole + imidazole-thiyl radicalQuant.

Applications :

  • Radical intermediates enable surface grafting in materials science .

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with oxadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, a series of 1,3,4-oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to standard antibiotics .

Antioxidant Properties

The antioxidant potential of oxadiazoles is notable. Studies have shown that certain derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The structure-activity relationship (SAR) indicates that modifications at specific positions on the oxadiazole ring enhance antioxidant activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to 3-(4-ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that certain oxadiazoles induce apoptosis in glioblastoma cells . The ability of these compounds to inhibit tumor growth makes them candidates for further development as anticancer agents.

Anti-Diabetic Effects

Recent research has explored the anti-diabetic properties of oxadiazole derivatives. In vivo studies using models like Drosophila melanogaster indicated that some compounds significantly lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The SAR studies indicate that substituents on the phenyl rings and variations in the imidazole moiety can greatly influence biological activity. For example, the introduction of electron-donating or withdrawing groups can enhance or diminish the compound's efficacy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various oxadiazole derivatives compared to this compound:

CompoundAntimicrobialAntioxidantAnticancerAnti-Diabetic
AModerateHighLowNo
BHighModerateModerateYes
CLowHighHighModerate
D (Target)HighHighHighYes

Case Studies

Several case studies illustrate the effectiveness of oxadiazoles in clinical settings:

  • Antimicrobial Efficacy : A study involving a series of synthesized 1,3,4-oxadiazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections .
  • Cytotoxicity Assays : In vitro tests on glioblastoma cell lines revealed that specific oxadiazole derivatives led to substantial cell death through apoptosis mechanisms .
  • Diabetes Management : Research on genetically modified Drosophila models showed that certain oxadiazole derivatives could effectively lower blood glucose levels, indicating their potential role in diabetes therapy .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C₂₀H₁₈N₄O₂S 378.45 4.80 4-Ethoxyphenyl, 3-methoxyphenylimidazolylsulfanylmethyl
3-(4-Ethoxy-3-methoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole C₂₁H₂₀N₄O₃S 408.47 5.12* 4-Ethoxy-3-methoxyphenyl, 4-methylphenylimidazolylsulfanylmethyl
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole C₁₁H₈ClN₅OS 316.73 3.50* 4-Chlorophenyl, 1,2,4-triazolylsulfanylmethyl
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole C₃₃H₂₃N₇ 541.59 6.20 Diphenylimidazolyl groups on triazole core

Notes:

  • Lipophilicity : The target compound’s logP (4.80) is intermediate between the less lipophilic chlorophenyl-triazole derivative (3.50*) and the highly lipophilic diphenylimidazolyl-triazole analogue (6.20). The ethoxy and methoxy groups contribute to its balanced hydrophobicity, which may enhance membrane permeability compared to polar triazole derivatives .
  • Substituent Effects : Replacing the 3-methoxyphenyl group in the target compound with a 4-methylphenyl group (as in ) increases molecular weight and logP, suggesting enhanced metabolic stability but reduced solubility.

Pharmacological Activity

Key Findings :

  • The target compound’s imidazole-sulfanylmethyl moiety is structurally analogous to antifungal agents like triazole-imidazole hybrids , which disrupt ergosterol biosynthesis.
  • Compared to 1,3,4-thiadiazoles (e.g., ), the oxadiazole core in the target compound may offer superior metabolic stability due to reduced susceptibility to enzymatic hydrolysis .

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole (C21H20N4O3S) is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an oxadiazole ring, an imidazole ring, and phenyl groups with ethoxy and methoxy substituents. Its molecular weight is 408.48 g/mol, and it is typically synthesized through multi-step reactions involving cyclization and substitution processes.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth. For instance, compounds similar to the one have demonstrated significant activity against breast cancer and leukemia cell lines .
  • Antimicrobial Properties : The compound exhibits antimicrobial effects against various pathogens. The oxadiazole nucleus has been associated with antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of oxadiazoles. In vivo studies involving carrageenan-induced paw edema models demonstrated that certain derivatives effectively reduce inflammation and pain .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and cancer cell proliferation .
  • Receptor Interaction : It can interact with various receptors in the body, modulating their activity and influencing cellular signaling pathways relevant to inflammation and cancer progression.
  • Oxidative Stress Modulation : Some studies suggest that oxadiazoles can act as antioxidants, reducing oxidative stress in cells, which is a contributing factor in many diseases including cancer .

Case Studies

Several studies have evaluated the biological activity of similar oxadiazole compounds:

  • A study conducted on a series of 5-(2-hydroxyphenyl)-3-substituted oxadiazoles revealed promising anticancer activity against a panel of human cancer cell lines. Compounds demonstrated IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
CompoundActivity TypeIC50 (µM)Reference
3jAnticancer0.50
3kAnticancer0.57
Control5-FU0.45
  • Another investigation focused on the antimicrobial properties of oxadiazole derivatives found that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-ethoxyphenyl)-5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole, and how can purity be maximized?

  • Methodology : The synthesis typically involves coupling an oxadiazole precursor with a substituted imidazole-thiol intermediate. Key steps include:

  • Cyclocondensation : Reacting nitrile derivatives with hydroxylamine to form the oxadiazole core .
  • Thiol-ene coupling : Using Mitsunobu or nucleophilic substitution conditions to attach the imidazole-sulfanyl group .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) are critical to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts:
  • Oxadiazole protons (δ 8.2–8.5 ppm) and imidazole protons (δ 7.1–7.4 ppm) .
  • Ethoxy/methoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 3.8–4.0 ppm for OCH2_2/OCH3_3) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • FTIR : Confirm C=N (1600–1650 cm1^{-1}) and S–C (650–750 cm1^{-1}) stretches .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) at concentrations 1–100 µg/mL .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Protein Binding : Fluorescence quenching studies with human serum albumin (HSA) to assess binding affinity and pharmacokinetic potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Functional Group Variation : Synthesize analogs with substituent modifications (e.g., replacing ethoxy with methoxy, altering imidazole substitution patterns) .
  • Biological Assays : Compare bioactivity data across analogs to identify critical moieties (e.g., ethoxy groups enhance solubility, imidazole-sulfanyl improves antimicrobial potency) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. How should contradictory data in thermal stability studies be resolved?

  • Methodology :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to assess decomposition temperatures. Discrepancies may arise from polymorphic forms; use powder XRD to confirm crystallinity .
  • Kinetic Analysis : Apply the Kissinger method to DSC data to calculate activation energy (EaE_a) and predict shelf-life under varying storage conditions .

Q. What strategies mitigate toxicity risks in early-stage drug development?

  • Methodology :

  • In Silico Toxicity Prediction : Use tools like ProTox-II to predict hepatotoxicity and mutagenicity .
  • In Vivo Zebrafish Models : Assess acute toxicity (LC50_{50}) and organ-specific effects (e.g., liver necrosis) at 24–96 h post-exposure .
  • Metabolite Profiling : Identify toxic metabolites via LC-MS/MS after incubation with liver microsomes .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 h; monitor degradation via HPLC .
  • Plasma Stability : Expose to human plasma (37°C, 1–6 h) and quantify remaining compound using LC-MS .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.